molecular formula C10H13NaO2S B1445595 Sodium 2-butylbenzenesulfinate CAS No. 89520-68-3

Sodium 2-butylbenzenesulfinate

Cat. No.: B1445595
CAS No.: 89520-68-3
M. Wt: 220.27 g/mol
InChI Key: GZPJCLYTMKNOJR-UHFFFAOYSA-M
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Description

Sodium 2-butylbenzenesulfinate: is an organic compound that belongs to the class of sulfinates. It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a butyl group. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-butylbenzenesulfinate typically involves the sulfonation of 2-butylbenzene. This can be achieved through the reaction of 2-butylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes are designed to handle significant quantities of reactants and ensure high yields of the desired product. The use of continuous reactors and efficient separation techniques are common in industrial production to optimize the synthesis and purification of the compound.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-butylbenzenesulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids or sulfonates.

    Reduction: It can be reduced to form sulfides or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2-butylbenzenesulfinate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and sulfones.

    Biology: It can be used in biochemical studies to modify proteins or other biomolecules.

    Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which sodium 2-butylbenzenesulfinate exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These properties make it a versatile compound in organic synthesis and other applications.

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium xylenesulfinate

Comparison: Sodium 2-butylbenzenesulfinate is unique due to the presence of the butyl group, which can influence its reactivity and solubility compared to other sulfinates. The butyl group provides additional steric hindrance and hydrophobicity, which can affect the compound’s behavior in different chemical reactions and applications.

Properties

IUPAC Name

sodium;2-butylbenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S.Na/c1-2-3-6-9-7-4-5-8-10(9)13(11)12;/h4-5,7-8H,2-3,6H2,1H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPJCLYTMKNOJR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743884
Record name Sodium 2-butylbenzene-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89520-68-3
Record name Sodium 2-butylbenzene-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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